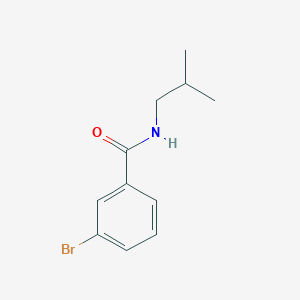

3-Bromo-N-isobutylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-isobutylbenzamide: is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is primarily used in scientific research, particularly in the field of proteomics . The compound consists of a benzene ring with a bromine atom attached at the third position and an amide group linked to an isobutyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzamide typically involves the acylation of 3-bromobenzoic acid with isobutylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: The bromine atom in 3-Bromo-N-isobutylbenzamide can be replaced by various nucleophiles, leading to the formation of new derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 3-bromobenzoic acid and isobutylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-bromobenzoic acid and isobutylamine.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-N-isobutylbenzamide has been explored for its potential therapeutic applications, particularly in:

- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

- Anthelmintic Properties : Studies have demonstrated that benzamide derivatives exhibit significant activity against nematodes, suggesting that this compound may have similar effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex aromatic compounds, which are crucial in drug discovery and materials science .

- Functionalization Potential : The presence of both the bromine and amide functionalities allows for further modifications, such as nucleophilic substitutions or coupling reactions, enhancing its utility in developing new compounds .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various benzamide derivatives, compounds structurally related to this compound were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzamide structure could lead to enhanced anticancer activity. For example, compounds with specific halogen substitutions showed varying degrees of effectiveness compared to standard treatments like doxorubicin .

| Compound | IC50 (µM) | Cell Line | Comparison |

|---|---|---|---|

| This compound | TBD | MDA-MB-231 | TBD |

| Doxorubicin | 0.5 | MDA-MB-231 | Standard |

Case Study 2: Anthelmintic Activity

Research investigating the anthelmintic properties of benzamide derivatives found that certain compounds exhibited significant activity against Caenorhabditis elegans. The study highlighted how structural modifications influenced nematicidal efficacy, suggesting that this compound could be a candidate for further exploration in this area .

| Compound | EC50 (µM) | Target Organism |

|---|---|---|

| This compound | TBD | C. elegans |

| Reference Compound | 10 | C. elegans |

Mécanisme D'action

The mechanism of action of 3-Bromo-N-isobutylbenzamide involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the amide group. The bromine atom can undergo nucleophilic substitution, while the amide group can form hydrogen bonds and interact with biological molecules. These interactions can affect molecular targets and pathways, making the compound useful in research applications.

Comparaison Avec Des Composés Similaires

4-Bromo-N-isobutylbenzamide: Similar structure but with the bromine atom at the fourth position.

3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

Uniqueness: 3-Bromo-N-isobutylbenzamide is unique due to the specific positioning of the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.

Activité Biologique

3-Bromo-N-isobutylbenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an isobutyl group attached to a benzamide core. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C11H14BrN\O

- Molecular Weight : 256.14 g/mol

- Structure : The compound features a bromine substituent at the meta position (3-position) of the benzamide, which may influence its biological interactions and activities.

This compound's biological activity can be attributed to several mechanisms, including:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. The presence of the bromine atom may enhance binding affinity to target enzymes due to halogen bonding interactions .

- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, potentially through apoptosis induction mechanisms .

Biological Activity Studies

Research has focused on the cytotoxic effects of this compound on different cancer cell lines. A summary of findings is presented in the following table:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.5 | 78.8 times more active |

| HT-29 | 0.4 | 50.8 times more active |

| SUIT-2 | Not specified | Less effective than cisplatin |

Case Studies and Research Findings

- Cytotoxicity Against Breast Cancer Cells :

- Mechanistic Insights :

- Structural Activity Relationship (SAR) :

Propriétés

IUPAC Name |

3-bromo-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOBCARUCCRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355014 |

Source

|

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333345-92-9 |

Source

|

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.